molecular formula C4H10N2O B156908 2-Amino-N-methylpropanamide CAS No. 32012-12-7

2-Amino-N-methylpropanamide

Cat. No. B156908
CAS RN: 32012-12-7
M. Wt: 102.14 g/mol
InChI Key: CKQYFZPCICOPMQ-UHFFFAOYSA-N
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Description

2-Amino-N-methylpropanamide is a chemical compound that is of interest in various synthetic organic chemistry applications. The compound features an amino group and a methylamino moiety, which can serve as nucleophilic centers for chemical reactions. The structure of 2-Amino-N-methylpropanamide allows it to participate in the synthesis of various derivatives, which can be useful in the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of derivatives of 2-Amino-N-methylpropanamide has been explored in several studies. For instance, a one-pot synthesis method has been developed for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, which involves the amide formation using Vilsmeier reagent to protect and activate the corresponding propanoic acid hydrochloride . Another study describes the chemoselective reactions of a related compound, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with electrophiles to yield chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the versatility of these nucleophilic centers in synthesis .

Molecular Structure Analysis

The molecular structure of 2-Amino-N-methylpropanamide derivatives is crucial for their reactivity and potential biological activity. The presence of multiple nucleophilic centers in these compounds allows for a variety of chemical transformations. For example, the reaction of N-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes and aldehydes leads to the formation of different cyclic structures, as indicated by ab initio calculations . The structural analysis of these compounds is often complemented by techniques such as NMR spectroscopy, which provides detailed information about the molecular environment .

Chemical Reactions Analysis

The chemical reactivity of 2-Amino-N-methylpropanamide and its derivatives is characterized by their ability to undergo various reactions. These include the formation of oxamide derivatives, as seen in the synthesis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside . Additionally, the conversion of 2-(aminomethyl)aziridines into 1,2,3-triaminopropanes through microwave-assisted ring opening demonstrates the potential for creating novel antimalarial pharmacophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-N-methylpropanamide derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For example, the introduction of trifluoromethyl groups in the synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives likely affects the compound's lipophilicity and could have implications for its pharmacokinetic properties . The solid-state NMR analysis of oxamide derivatives further contributes to understanding the physical properties of these compounds .

Scientific Research Applications

Antihistaminic and Biological Activities

2-Methylpropanamide and benzamide derivatives of carboxyterfenadine, which are structurally related to 2-Amino-N-methylpropanamide, have been synthesized and evaluated for antihistaminic and anticholinergic activity using isolated guinea pig ileum tissues. These compounds, including the starting material 2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidino]butyl]phenyl]-2-methylpropanoic acid, are known H1 receptor antagonists (Arayne et al., 2017).

Dopamine Agonists

The synthesis of 2-amino- and 2-halo-substituted aporphines, including the use of 2-methylpropanamide derivatives, has shown potential in creating potent dopamine agonists. These compounds have been evaluated for their affinity for the dopamine D-2 receptor, with 2-Fluoroapomorphine demonstrating significant potency (Ramsby et al., 1989).

Enzyme Research

Research has focused on a novel S-enantioselective amidase from Arthrobacter sp. S-2, which acts on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, a compound related to 2-Amino-N-methylpropanamide. This enzyme has shown selective action in producing specific enantiomers, demonstrating potential for application in kinetic resolution processes (Fuhshuku et al., 2015).

HIV-1 Protease Inhibition

A study on HIV-1 protease inhibitors has identified compounds, such as (2R,4S,5S,1'S)-2-Phenylmethyl-4-hydroxy-5-(tert-butoxycarbonyl) amino-6-phenylhexanoyl-N-(1'-imidazo-2-yl)-2'-methylpropanamide, which is structurally related to 2-Amino-N-methylpropanamide. These compounds have shown potential in inhibiting HIV-1 protease, suggesting implications for antiretroviral therapies (Abdel-Meguid et al., 1994).

Growth Hormone Secretagogues

The novel growth hormone secretagogue MK-0677, which is a derivative of 2-Amino-N-methylpropanamide, has been analyzed using capillary zone electrophoresis. This research contributes to the understanding of the pharmacological properties of growth hormone secretagogues (Zhou et al., 1997).

properties

IUPAC Name

2-amino-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQYFZPCICOPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337283
Record name 2-Amino-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-methylpropanamide

CAS RN

32012-12-7
Record name 2-Amino-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Liu, B Li, M Xi, Z Chen, H Sun, X Huan, X Xu… - Green …, 2019 - pubs.rsc.org
… Among these, (S)-2-amino-N-methylpropanamide afforded the (S)-N-methyl-2-(quinolin-2-ylamino)propanamide 6a in 92% yield. By switching to 2-amino-N-3,3-trimethylbutanamide, …
Number of citations: 3 pubs.rsc.org
F Wang, W Wei, J Zhao, T Mo, X Wang… - CCS …, 2021 - chinesechemsoc.org
Linaridins are a small but growing family of natural products belonging to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily. In this study, a …
Number of citations: 15 www.chinesechemsoc.org
A Mushtaq, N Rasool, M Riaz, RB Tareen… - Oxid …, 2013 - researchgate.net
The GC-MS analysis of antimicrobial and antioxidant activity of Clematis graveolens was assessed to explore its medicinal importance. Medicinal importance of its genus plants …
Number of citations: 14 www.researchgate.net
MG Lloyd, R Huckvale, KMJ Cheung… - Journal of Medicinal …, 2021 - ACS Publications
… Prepared by General Procedure A from 2-amino-N-methylpropanamide (50 mg, 0.49 mmol) to afford the title compound (5 mg, 41%) as a light brown solid. H NMR (500 MHz, DMSO-d 6 …
Number of citations: 9 pubs.acs.org
H Zhang, HR Zhang, ML Hu, HZ Qi - Journal of Pharmacological and …, 2022 - Elsevier
… Furthermore, some new hepatotoxic fragments, such as 2-amino-N-methylpropanamide, N-vinylprop-1-en-2-amine, N-methyl-N-methyleneethene-1,1-diamine, 1-phenylethanamine …
Number of citations: 1 www.sciencedirect.com
D Klupsaite, V Buckiuniene… - Animal Science …, 2020 - Wiley Online Library
The aim of this research was to perform comparison studies of the chemical, physical, technological, and microbiological characteristics, including biogenic amines (BAs) and volatile …
Number of citations: 24 onlinelibrary.wiley.com
G Pinnelli - 2021 - summit.sfu.ca
The gypsy moth is a widespread and harmful pest causing extensive damage to the Canada's forest and orchard ecosystems. It uses (+)-disparlure as a sex pheromone. Discovery of …
Number of citations: 0 summit.sfu.ca
YL Chen, DJ Barlow, XL Kong, YM Ma… - Dalton Transactions, 2012 - pubs.rsc.org
As an aid in optimising the design of 3-hydroxypyridin-4-ones (HPOs) intended for use as therapeutic Fe3+ chelating agents, various quantum mechanical (QM) and semi-empirical (…
Number of citations: 19 pubs.rsc.org
S Whedon - 2018 - digital.lib.washington.edu
Regulation of protein structure and function by post-translational modification is a key mechanism in cellular homeostasis. Among known modifications the small protein ubiquitin is …
Number of citations: 0 digital.lib.washington.edu
S Sharma, R Singh - Arab Journal of Forensic Sciences & …, 2021 - journals.nauss.edu.sa
For many years, the foraging and consumption of wild mushrooms has been practised in different parts of the world. Despite having various health benefits, few mushroom species are …
Number of citations: 5 journals.nauss.edu.sa

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